1-(Trifluoromethyl)-1H-pyrazole-4-carbothioamide
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Overview
Description
1-(Trifluoromethyl)-1H-pyrazole-4-carbothioamide is an organic compound that features a trifluoromethyl group attached to a pyrazole ring, with a carbothioamide functional group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoromethyl)-1H-pyrazole-4-carbothioamide typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl and carbothioamide groups. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyltrimethylsilane (TMSCF3) or trifluoromethyl iodide (CF3I) under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the choice of catalysts and solvents plays a crucial role in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
1-(Trifluoromethyl)-1H-pyrazole-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
1-(Trifluoromethyl)-1H-pyrazole-4-carbothioamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-1H-pyrazole-4-carbothioamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. The carbothioamide group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-(Trifluoromethyl)-1H-pyrazole-4-carboxamide
- 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- 1-(Trifluoromethyl)-1H-pyrazole-4-thiol
Uniqueness
1-(Trifluoromethyl)-1H-pyrazole-4-carbothioamide is unique due to the presence of both the trifluoromethyl and carbothioamide groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carbothioamide group provides additional sites for interaction with molecular targets .
Properties
Molecular Formula |
C5H4F3N3S |
---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
1-(trifluoromethyl)pyrazole-4-carbothioamide |
InChI |
InChI=1S/C5H4F3N3S/c6-5(7,8)11-2-3(1-10-11)4(9)12/h1-2H,(H2,9,12) |
InChI Key |
ZDPJEDGNVJGQOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1C(F)(F)F)C(=S)N |
Origin of Product |
United States |
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